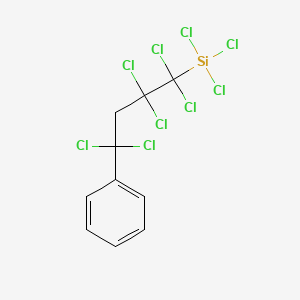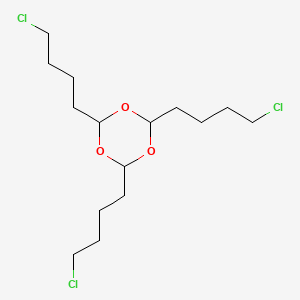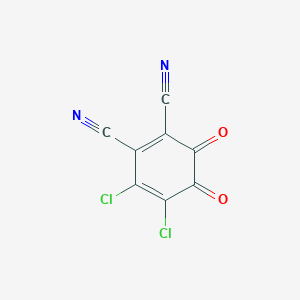
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile is a chemical compound known for its unique structural properties and reactivity. It is a derivative of benzoquinone and is characterized by the presence of two chlorine atoms, two cyano groups, and two keto groups on a cyclohexadiene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile typically involves the chlorination of 1,4-benzoquinone followed by the introduction of cyano groups. The reaction conditions often require the use of strong chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and cyano derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile exerts its effects involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and DNA, leading to potential biological effects. The compound’s reactivity is largely influenced by the presence of electron-withdrawing groups such as chlorine and cyano groups, which stabilize the reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile is unique due to its specific substitution pattern and the presence of both chlorine and cyano groups. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
98166-92-8 |
|---|---|
Molecular Formula |
C8Cl2N2O2 |
Molecular Weight |
227.00 g/mol |
IUPAC Name |
3,4-dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8Cl2N2O2/c9-5-3(1-11)4(2-12)7(13)8(14)6(5)10 |
InChI Key |
FWPLBKSOWVESRH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=O)C(=O)C(=C1Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


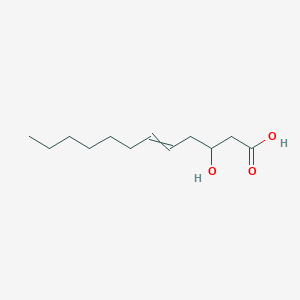
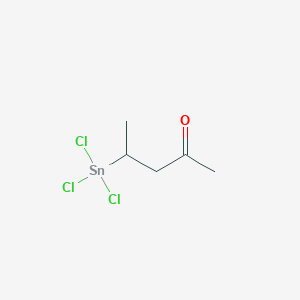
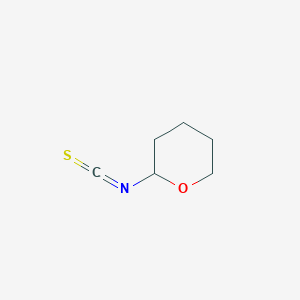
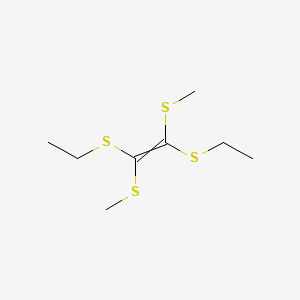
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
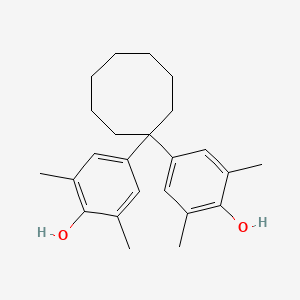
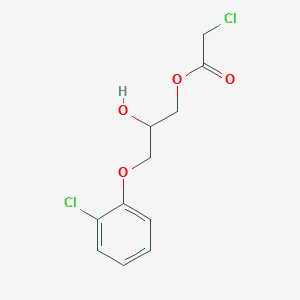
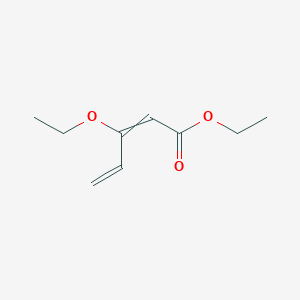
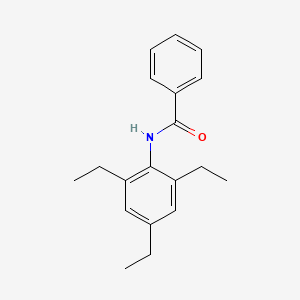
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
